Benzothiophene Core Regiochemistry: 5‑yl versus 3‑yl or 2‑yl Substitution Determines PI3K Inhibitory Potency
In the PI3K inhibitor patent WO‑2007141504‑A1, the benzothiophene nucleus must be substituted at the 2‑position by a morpholin‑4‑yl moiety for optimal enzyme inhibition. Compounds bearing the morpholinocarbonyl group at the 5‑position, such as benzo[b]thiophen‑5‑yl‑morpholin‑4‑yl‑methanone, are explicitly described as synthetic intermediates and reference standards that lack PI3K inhibitory activity under the assay conditions [1]. This absence of off‑target PI3K inhibition is a deliberate feature for experiments requiring an inert benzothiophene‑morpholine control.
| Evidence Dimension | PI3Kα enzyme inhibition |
|---|---|
| Target Compound Data | No inhibitory activity at 1 µM (classified as inactive control) |
| Comparator Or Baseline | 2‑(morpholin‑4‑yl)‑5,6‑dihydro‑1‑benzothiophen‑7(4H)‑one derivatives: IC₅₀ < 100 nM against PI3Kα |
| Quantified Difference | >10‑fold selectivity window (inactive vs. potent inhibitor) |
| Conditions | Recombinant PI3Kα enzyme assay, ATP concentration at Km, 30 min incubation (as described in WO‑2007141504‑A1) |
Why This Matters
This compound serves as a validated negative control for PI3K profiling, enabling researchers to discriminate target‑specific from off‑target effects without introducing unwanted kinase inhibition.
- [1] UCB Pharma S.A. (2007). Fused Thiophene Derivatives as Kinase Inhibitors. WO‑2007141504‑A1. View Source
